REACTION_CXSMILES
|
C(N)(C)(C)C.[Br:6]Br.[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][C:16]([O:18][CH3:19])=[O:17].O>C1(C)C=CC=CC=1.C(Cl)Cl>[CH3:19][O:18][C:16](=[O:17])[CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([Br:6])[C:9]=1[OH:8]
|
Name
|
|
Quantity
|
1.74 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)N
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=CC=C1)CC(=O)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −30° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled down to −78° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at r.t. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep
|
Type
|
CUSTOM
|
Details
|
HPLC (column: Waters XBridge, 30×75 mm, 10 um, UV/MS, acidic conditions) and evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C(=CC=C1)Br)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |